molecular formula C17H25ClN2O2 B610629 S 38093 Hydrochloride CAS No. 1222097-72-4

S 38093 Hydrochloride

Cat. No. B610629
M. Wt: 324.85
InChI Key: AFSVOZDCVFYWFG-UHFFFAOYSA-N
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Description

S 38093 Hydrochloride is a brain-penetrant, orally active antagonist of H3 receptor . It has a molecular weight of 324.85 and its IUPAC name is 4-(3-(hexahydrocyclopenta[c]pyrrol-2(1H)-yl)propoxy)benzamide hydrochloride .


Molecular Structure Analysis

The molecular structure of S 38093 Hydrochloride is represented by the linear formula C17H25ClN2O2 . The InChI code for this compound is 1S/C17H24N2O2.ClH/c18-17(20)13-5-7-16(8-6-13)21-10-2-9-19-11-14-3-1-4-15(14)12-19;/h5-8,14-15H,1-4,9-12H2,(H2,18,20);1H .


Physical And Chemical Properties Analysis

S 38093 Hydrochloride is a solid substance . It is stored at a temperature between 2-8°C in an inert atmosphere .

Scientific Research Applications

1. Procognitive and Arousal Properties

S 38093 Hydrochloride, as a novel histamine H3 receptor inverse agonist, has been explored for its procognitive and arousal properties. Studies have demonstrated that it increases histamine extracellular levels in the prefrontal cortex and enhances cholinergic transmission, both crucial for cognitive processes. Its efficacy is evident in improving spatial working memory in rats and enhancing cognition in various tasks, indicating its potential as a cognitive enhancer and in treating memory deficits (Panayi et al., 2017).

2. Promotion of Adult Hippocampal Neurogenesis

S 38093 has shown promising results in promoting adult hippocampal neurogenesis (AHN), a process vital for memory and learning. This effect has been observed in both young and aged mice, including models of Alzheimer’s disease. The compound also reverses age-dependent effects on brain-derived neurotrophic factor and increases vascular endothelial growth factor expression, suggesting its utility in improving age-associated cognitive deficits (Guilloux et al., 2017).

3. Comparison with Other Cognitive Enhancers

In comparative studies with other cognitive enhancers like donepezil and memantine, S 38093 has shown potent procognitive effects. It rescues memory in natural forgetting scenarios and amnesic syndromes, positioning it as a promising compound for treating cognitive disorders (Louis et al., 2019).

4. Mechanistic Profile as an Inverse Agonist

The mechanistic profile of S 38093 as an H3 receptor inverse agonist reveals moderate affinity for H3 receptors across species, with no affinity for other histaminergic receptors. Its antagonism properties and moderate inverse agonist behavior, coupled with rapid brain distribution, highlight its potential as a cognitive enhancer (Sors et al., 2017).

5. Pharmacology of Investigational Histamine H3 Agents

In a broader context, S 38093 has been compared with other investigational histamine H3 agents. Despite its lower histamine H3 receptor affinity, its in vivo activity in cognition models and sigma-1 receptor occupancy underscore its distinct pharmacological profile and potential efficacy in clinical applications (Riddy et al., 2019).

Safety And Hazards

The safety information for S 38093 Hydrochloride includes several hazard statements: H302-H315-H319-H335 . This indicates that the compound may be harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335) .

properties

IUPAC Name

4-[3-(3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-2-yl)propoxy]benzamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O2.ClH/c18-17(20)13-5-7-16(8-6-13)21-10-2-9-19-11-14-3-1-4-15(14)12-19;/h5-8,14-15H,1-4,9-12H2,(H2,18,20);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFSVOZDCVFYWFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CN(CC2C1)CCCOC3=CC=C(C=C3)C(=O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

S 38093 Hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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